molecular formula C18H22F2N4O2 B13376046 N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide

N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13376046
M. Wt: 364.4 g/mol
InChI Key: CCAPDBSLWNWXSD-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes a cyclohexyl group, a difluoromethoxyphenyl group, and an ethyl group attached to a triazole ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “Click” chemistry approach, which is known for its efficiency and high yield. The process begins with the preparation of the azide and alkyne precursors. The azide is usually synthesized from the corresponding amine via diazotization followed by azidation. The alkyne precursor can be prepared through various methods, including the Sonogashira coupling reaction.

The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the 1,2,3-triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, using copper sulfate and sodium ascorbate as the catalyst system.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to monitor the synthesis and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase. It is also studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including reduced inflammation or slowed cancer cell growth. The presence of the difluoromethoxyphenyl group enhances the compound’s binding affinity and specificity for its target enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethanol

Uniqueness

N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the difluoromethoxyphenyl group increases its binding affinity for target enzymes. These features make it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C18H22F2N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyltriazole-4-carboxamide

InChI

InChI=1S/C18H22F2N4O2/c1-2-15-16(17(25)21-12-6-4-3-5-7-12)22-23-24(15)13-8-10-14(11-9-13)26-18(19)20/h8-12,18H,2-7H2,1H3,(H,21,25)

InChI Key

CCAPDBSLWNWXSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3CCCCC3

Origin of Product

United States

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